molecular formula C20H15N3O2 B14347282 5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 90377-45-0

5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14347282
CAS No.: 90377-45-0
M. Wt: 329.4 g/mol
InChI Key: BXJFQDWARNKBSD-UHFFFAOYSA-N
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Description

5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of a C=N bond formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are widely studied for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 5-amino-1-naphthol with 5-hydroxynaphthaldehyde under reflux conditions in an ethanol solution. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired Schiff base as a crystalline product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The C=N bond can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can interact with biological molecules and pathways. The Schiff base structure allows for the formation of hydrogen bonds and coordination bonds, which are crucial for its biological activity. The molecular targets and pathways involved include DNA, enzymes, and cell membranes, where the compound can induce oxidative stress or inhibit specific enzymatic activities .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from naphthaldehyde and naphthol derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester is another Schiff base with distinct properties due to the presence of a thiophene ring . The uniqueness of 5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one lies in its specific substitution pattern and the resulting electronic and steric effects.

Properties

CAS No.

90377-45-0

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-amino-1-[(5-hydroxynaphthalen-1-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C20H15N3O2/c21-16-7-1-6-15-12(16)10-11-19(25)20(15)23-22-17-8-2-5-14-13(17)4-3-9-18(14)24/h1-11,24-25H,21H2

InChI Key

BXJFQDWARNKBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=CC=CC4=C3C=CC=C4O)O)C(=C1)N

Origin of Product

United States

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